1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid
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Overview
Description
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a carboxylic acid group and a dioxo group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with an oxidizing agent to form the benzothiophene ring system. The reaction conditions often include the use of solvents such as acetic acid and catalysts like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo group to other functional groups.
Substitution: The carboxylic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or thioether derivatives.
Scientific Research Applications
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the biological context. The pathways involved may include oxidative stress pathways, where the compound’s dioxo group plays a crucial role in modulating redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid
- 5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid
Uniqueness
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c10-9(11)8-5-6-3-1-2-4-7(6)14(8,12)13/h1-4,8H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANLYUKHUKKYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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